SORT-PGRN interaction inhibitor 3

Protein-Protein Interaction Inhibition Neurodegeneration Biochemical Assay

SORT-PGRN interaction inhibitor 3 (Compound 13; CAS: 2691846-87-2) provides direct, competitive disruption of the SORT1-PGRN protein-protein interaction with an IC50 of 0.17 μM. It offers ~1.9-fold greater potency than AF38469 and is 12-fold more potent than Inhibitor 1, ensuring robust HTRF assay windows. This tool compound is validated for acute pathway modulation in iPSC-derived neurons, distinguishing it from indirect expression modulators like Inhibitor 2.

Molecular Formula C15H19Cl2NO3
Molecular Weight 332.2 g/mol
Cat. No. B12379393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSORT-PGRN interaction inhibitor 3
Molecular FormulaC15H19Cl2NO3
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESCC(C)(C)CCC(C(=O)O)NC(=O)C1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C15H19Cl2NO3/c1-15(2,3)5-4-12(14(20)21)18-13(19)9-6-10(16)8-11(17)7-9/h6-8,12H,4-5H2,1-3H3,(H,18,19)(H,20,21)/t12-/m0/s1
InChIKeyGTMNLKRWZVHZAV-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SORT-PGRN Interaction Inhibitor 3 Procurement Guide: Core Identity and Biochemical Characterization


SORT-PGRN interaction inhibitor 3 (Compound 13; CAS: 2691846-87-2) is a small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between sortilin (SORT1) and progranulin (PGRN) [1]. It belongs to a series of sortilin ligands identified through high-throughput screening and optimized via structure-activity relationship (SAR) studies, enabling co-crystallization with sortilin [2]. Its primary biochemical activity is defined by an IC50 of 0.17 μM in an HTRF-based biochemical assay measuring inhibition of PGRN binding to sortilin [1]. The compound is utilized in neurodegenerative disease research, particularly in models where restoring extracellular PGRN levels is therapeutically relevant, such as frontotemporal dementia (FTD) with GRN mutations .

Why SORT-PGRN Interaction Inhibitor 3 Cannot Be Replaced by In-Class Analogs: A Procurement-Focused Rationale


While multiple compounds target the SORT1-PGRN axis, they exhibit fundamentally distinct mechanisms and divergent potency profiles that preclude simple interchange. For example, 'SORT-PGRN interaction inhibitor 2' operates by reducing SORT1 protein expression rather than directly blocking the PPI , and AF38469 inhibits sortilin but with approximately 1.9-fold lower potency (IC50: 0.33 μM) . Similarly, 'SORT-PGRN interaction inhibitor 1' is approximately 12-fold less potent (IC50: 2 μM) . Therefore, experimental reproducibility and target engagement are critically dependent on selecting the specific compound validated in the published assay system. The quantitative evidence below provides the necessary comparators to justify this selection.

Quantitative Differentiation of SORT-PGRN Interaction Inhibitor 3: Head-to-Head Potency and Functional Evidence


Biochemical Potency Benchmark: SORT-PGRN Interaction Inhibitor 3 vs. Inhibitor 1

In the primary HTRF biochemical assay measuring the disruption of the progranulin-sortilin interaction, SORT-PGRN interaction inhibitor 3 (Compound 13) exhibits an IC50 of 0.17 μM . This represents an approximately 11.8-fold improvement in potency over the earlier compound, SORT-PGRN interaction inhibitor 1 (Compound 2), which has a reported IC50 of 2 μM in the same assay system .

Protein-Protein Interaction Inhibition Neurodegeneration Biochemical Assay

Comparative Potency Against a Selective Sortilin Inhibitor: SORT-PGRN Interaction Inhibitor 3 vs. AF38469

SORT-PGRN interaction inhibitor 3 (IC50: 0.17 μM) is approximately 1.9-fold more potent in the biochemical PPI disruption assay than the well-characterized selective sortilin inhibitor AF38469, which has a reported IC50 of 0.33 μM (330 nM) .

Sortilin Antagonism Neurotensin Receptor Potency Comparison

Functional Distinction: Direct PPI Inhibition vs. Protein Expression Modulation

SORT-PGRN interaction inhibitor 3 functions as a direct competitive inhibitor of the PGRN-SORT1 binding interaction [1]. This contrasts with 'SORT-PGRN interaction inhibitor 2', which primarily acts by reducing SORT1 protein expression levels in mammalian cells, rather than directly blocking the ligand-receptor interaction .

Mechanism of Action PGRN Secretion SORT1 Expression

Potency Benchmarking Against First-Generation Sortilin Ligand AF40431

SORT-PGRN interaction inhibitor 3 (IC50: 0.17 μM) demonstrates a substantial 25.9-fold improvement in potency compared to AF40431, the first reported small-molecule ligand of sortilin, which has an IC50 of 4.4 μM .

Sortilin Binding Small-Molecule Ligand Potency Evolution

Optimal Research Applications for SORT-PGRN Interaction Inhibitor 3 Based on Differential Evidence


High-Throughput Screening (HTS) and Primary Biochemical Assays

SORT-PGRN interaction inhibitor 3 (IC50: 0.17 μM) is optimally suited as a positive control or tool compound in HTRF-based PPI disruption assays. Its superior potency compared to earlier compounds like inhibitor 1 (IC50: 2 μM) and AF40431 (IC50: 4.4 μM) ensures a robust signal-to-noise ratio and reliable assay window at lower concentrations, reducing compound consumption and mitigating solubility or aggregation issues common with high-concentration small-molecule screening .

Mechanistic Studies Requiring Rapid and Direct PGRN-SORT1 Antagonism

For experiments designed to probe the immediate consequences of blocking the PGRN-SORT1 interaction (e.g., acute regulation of PGRN secretion or endocytosis), SORT-PGRN interaction inhibitor 3 provides direct, competitive inhibition. This is a critical distinction from compounds like 'SORT-PGRN interaction inhibitor 2' that act indirectly by modulating SORT1 protein expression levels, which introduces a time lag and depends on cellular protein turnover .

Cellular Model Development for Neurodegenerative Disease (e.g., FTD-GRN)

Given its validated activity in disrupting the SORT1-PGRN axis , SORT-PGRN interaction inhibitor 3 is a valuable tool for developing and validating cellular models of progranulin-deficient neurodegenerative diseases. The compound's ~1.9-fold potency advantage over the widely used sortilin inhibitor AF38469 (IC50: 0.33 μM) can be crucial for achieving maximal pathway modulation in primary neuronal cultures or iPSC-derived neurons, where compound sensitivity and toxicity thresholds are often narrow.

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